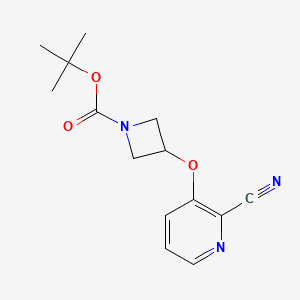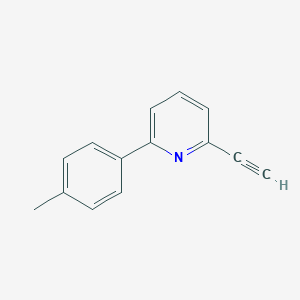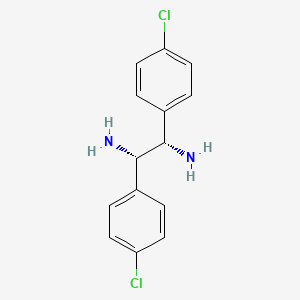![molecular formula C14H8F3IN2 B14768565 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a pyrrolo[2,3-b]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this process are generally mild and functional group tolerant, making it a widely used method in organic synthesis .
Análisis De Reacciones Químicas
3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including substitution, oxidation, and reduction reactions. The presence of the iodine atom makes it particularly susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles . Common reagents used in these reactions include sodium hydride and potassium carbonate. The major products formed from these reactions depend on the specific nucleophile used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, its unique structural features make it a valuable tool for studying the effects of trifluoromethyl and iodine substituents on the biological activity of heterocyclic compounds .
Mecanismo De Acción
The mechanism of action of 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its bioavailability and pharmacokinetics . The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar compounds to 3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine include other halogenated pyridines and pyrroles, such as 3-iodo-5-(trifluoromethyl)pyridin-2-amine and 2-chloro-3-iodo-5-(trifluoromethyl)pyridine . These compounds share some structural similarities but differ in the position and type of halogen and other substituents. The unique combination of iodine and trifluoromethyl groups in this compound sets it apart from these similar compounds and contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H8F3IN2 |
|---|---|
Peso molecular |
388.13 g/mol |
Nombre IUPAC |
3-iodo-5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-8(2-4-10)9-5-11-12(18)7-20-13(11)19-6-9/h1-7H,(H,19,20) |
Clave InChI |
NNLPGJIUGJVVRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(NC=C3I)N=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)


